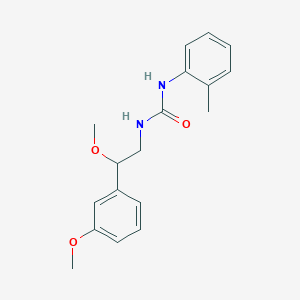

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.

Applications De Recherche Scientifique

Synthesis and Reactivity

- Smith et al. (2013) described the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea. They found that it undergoes directed lithiation on nitrogen and ortho to the directing metalating group, demonstrating its potential in synthetic chemistry for producing various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Drug Delivery Systems

- Zalipsky et al. (1999) explored the reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates, using a strategy involving benzyl carbamate linkage substituted with a disulfide. This has implications for drug delivery, as the lipopolymer created can lose its polymer coating under in vivo conditions, potentially relevant to compounds like 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea (Zalipsky, Qazen, Walker, Mullah, Quinn, & Huang, 1999).

Enzyme Inhibition

- Sujayev et al. (2016) synthesized a cyclic urea derivative and tested it for inhibition of carbonic anhydrase and acetylcholinesterase enzymes, demonstrating effective inhibition profiles. This research indicates the potential of urea derivatives, like 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea, in enzyme inhibition applications (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Antimicrobial Activity

- Zhi et al. (2005) synthesized numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils and screened them for inhibiting bacterial DNA polymerase and Gram-positive bacterial growth. This indicates the potential of urea derivatives in antimicrobial applications (Zhi, Long, Manikowski, Brown, Tarantino, Holm, Dix, Wright, Foster, Butler, Lamarr, Skow, Motorina, Lamothe, & Storer, 2005).

Propriétés

IUPAC Name |

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-7-4-5-10-16(13)20-18(21)19-12-17(23-3)14-8-6-9-15(11-14)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPYQDBVTPUFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)

![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2585646.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585658.png)

![2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid](/img/structure/B2585659.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2585663.png)